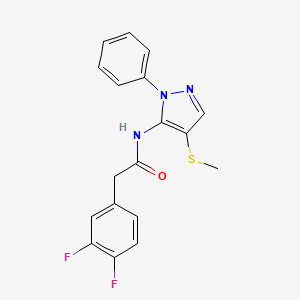
2-(3,4-difluorophenyl)-N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-difluorophenyl)-N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)acetamide, also known as DFP-10825, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic properties. DFP-10825 has been found to possess anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 2-(3,4-difluorophenyl)-N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)acetamide is not fully understood. However, studies have suggested that this compound exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the expression of pro-inflammatory cytokines. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, possibly by targeting multiple signaling pathways involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been found to have minimal toxicity in vitro and in vivo studies, suggesting that it may be a safe and effective therapeutic agent. However, further studies are needed to determine the long-term effects of this compound on human health. Additionally, this compound has been found to have poor solubility in water, which may limit its bioavailability in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-difluorophenyl)-N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)acetamide has several advantages for laboratory experiments, including its potent anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, this compound has been found to be stable under a wide range of conditions, making it a viable option for in vitro and in vivo studies. However, the poor solubility of this compound may limit its use in certain applications, and further studies are needed to optimize its formulation for maximum efficacy.
Direcciones Futuras
2-(3,4-difluorophenyl)-N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)acetamide has great potential for drug development, and several future directions can be pursued to further explore its therapeutic properties. These include:
1. Optimization of the synthesis process to improve yield and purity
2. Investigation of the mechanism of action of this compound in greater detail
3. Evaluation of the long-term effects of this compound on human health
4. Development of novel formulations to improve the bioavailability of this compound
5. Exploration of the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammatory disorders, and infectious diseases.
Métodos De Síntesis
2-(3,4-difluorophenyl)-N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 3,4-difluoroaniline with 2-bromoacetophenone to form an intermediate compound. This intermediate is then reacted with 4-methylthio-2-phenylpyrazole-3-carboxylic acid to yield this compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
2-(3,4-difluorophenyl)-N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that this compound has potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been found to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, this compound has been shown to possess anti-microbial activity against both gram-positive and gram-negative bacteria.
Propiedades
IUPAC Name |
2-(3,4-difluorophenyl)-N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3OS/c1-25-16-11-21-23(13-5-3-2-4-6-13)18(16)22-17(24)10-12-7-8-14(19)15(20)9-12/h2-9,11H,10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTRYDFUKSPQOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N(N=C1)C2=CC=CC=C2)NC(=O)CC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
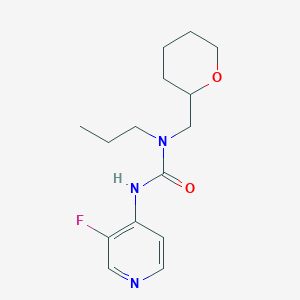
![N-[[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B7664202.png)
![7-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methylamino]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B7664222.png)
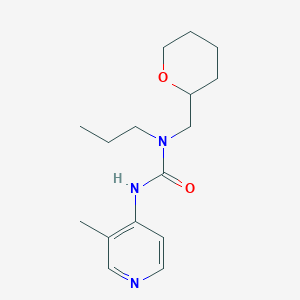
![1-Methyl-2-[(2-methylfuran-3-yl)sulfanylmethyl]imidazole](/img/structure/B7664234.png)
![N-propan-2-yl-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-sulfonamide](/img/structure/B7664236.png)
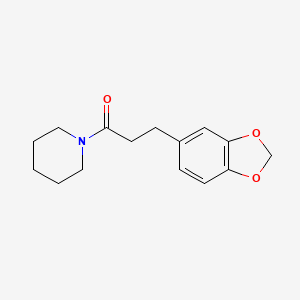
![(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-(7-phenylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7664250.png)
![3-chloro-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(trifluoromethyl)benzamide](/img/structure/B7664252.png)
![N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-(difluoromethoxy)-5-fluoroaniline](/img/structure/B7664256.png)
![[2-bromo-4-[(Z)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B7664263.png)
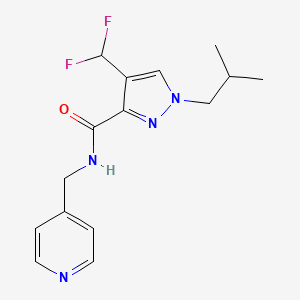
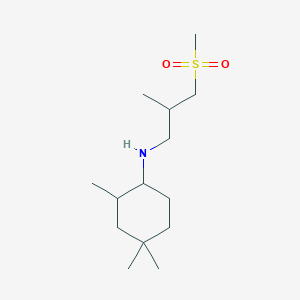
![2-(3-cyclopropyl-1,2,4-triazol-4-yl)-N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]ethanamine](/img/structure/B7664298.png)
